1,1,1,3,3,5,5-Heptamethyltrisiloxane

Descripción general

Descripción

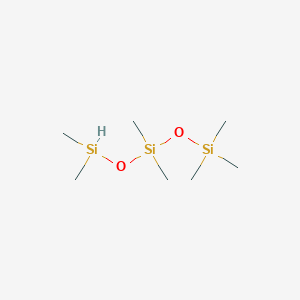

1,1,1,3,3,5,5-Heptamethyltrisiloxane is a siloxane compound with the molecular formula C₇H₂₂O₂Si₃ and a molecular weight of 222.50 g/mol . It is also known by other names such as Bis(trimethylsiloxy)methylsilane and Heptamethylhydrotrisiloxane . This compound is widely used in various industrial and scientific applications due to its unique chemical properties.

Métodos De Preparación

1,1,1,3,3,5,5-Heptamethyltrisiloxane can be synthesized through several methods. One common synthetic route involves the hydrosilylation of alkenes in the presence of a platinum complex catalyst . The reaction conditions typically include a temperature range of 25-100°C and a pressure of 1-5 atm. Industrial production methods often involve the use of continuous flow reactors to ensure high yield and purity .

Análisis De Reacciones Químicas

1,1,1,3,3,5,5-Heptamethyltrisiloxane undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form silanols and siloxanes.

Reduction: It can be reduced to form silanes.

Substitution: It can undergo substitution reactions with halogens and other nucleophiles.

Common reagents used in these reactions include platinum complexes, halogens, and reducing agents such as lithium aluminum hydride . Major products formed from these reactions include silanols, siloxanes, and silanes .

Aplicaciones Científicas De Investigación

Organic Synthesis

1,1,1,3,3,5,5-Heptamethyltrisiloxane is primarily used as a reagent in organic synthesis. It serves as a reducing agent in various chemical reactions:

- Aromatic C-H Silylation : It is employed in the platinum-catalyzed silylation of arenes. This process enhances the reactivity of aromatic compounds and facilitates further functionalization .

- Synthesis of Monosiloxy Esters : The compound can be used to synthesize monosiloxy esters with different acids, which are valuable intermediates in organic chemistry.

Catalysis

The compound has been investigated for its catalytic properties:

- Reduction Reactions : It acts as a reducing agent in the presence of anionic rhodium complexes. Studies have shown that it can effectively reduce various substrates in biphasic systems .

Agricultural Applications

This compound is also utilized as an agricultural adjuvant:

- Sensory Performance Enhancer : It enhances the performance of agricultural formulations by improving the spreading and adhesion properties of pesticide sprays .

Surfactants

The compound is a precursor for polyether-modified trisiloxanes which are used as surfactants:

- Coating Additives : These surfactants are employed in coatings to improve wetting and spreading properties. They are particularly useful in formulations requiring high-performance characteristics.

Polymer Chemistry

In polymer chemistry, this compound serves as a building block for:

- Siloxane-Terminated Polymers : These polymers exhibit unique thermal and mechanical properties suitable for high-performance materials used in various industries.

Case Study 1: Aromatic C-H Silylation

A study demonstrated the effectiveness of this compound in the silylation of phenolic compounds. The reaction yielded high selectivity and efficiency under mild conditions using a platinum catalyst. The resulting silylated products were further functionalized to produce valuable intermediates for pharmaceuticals.

| Reaction Type | Catalyst Used | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Aromatic C-H Silylation | Platinum Complex | 85 | 90 |

Case Study 2: Agricultural Adjuvant Performance

In agricultural formulations containing herbicides and fungicides, the inclusion of this compound improved the efficacy of active ingredients by enhancing their spreadability on leaf surfaces. Field trials indicated a significant increase in pest control effectiveness compared to formulations without the siloxane.

| Treatment Group | Efficacy (%) | Control Group Efficacy (%) |

|---|---|---|

| With Heptamethyltrisiloxane | 95 | 75 |

Mecanismo De Acción

The mechanism of action of 1,1,1,3,3,5,5-Heptamethyltrisiloxane involves its interaction with various molecular targets and pathways. For example, in hydrosilylation reactions, it acts as a hydride donor, facilitating the addition of silicon-hydrogen bonds to alkenes . In biological systems, it can interact with cell membranes and proteins, enhancing the permeability and efficacy of bioactive compounds .

Comparación Con Compuestos Similares

1,1,1,3,3,5,5-Heptamethyltrisiloxane can be compared with other similar compounds such as:

1,1,3,3-Tetramethyldisiloxane: This compound has a similar structure but with fewer methyl groups, resulting in different chemical properties and applications.

1,1,1,3,5,5,5-Heptamethyltrisiloxane: This compound is very similar but differs slightly in its molecular structure, leading to variations in reactivity and usage.

The uniqueness of this compound lies in its high reactivity and versatility, making it suitable for a wide range of applications in various fields .

Actividad Biológica

1,1,1,3,3,5,5-Heptamethyltrisiloxane (HMTS) is a siloxane compound that has garnered attention for its biological activity, particularly in antimicrobial and anti-inflammatory contexts. This article provides a detailed overview of its biological properties based on recent research findings.

Chemical Structure and Properties

HMTS is characterized by its unique siloxane backbone with seven methyl groups attached to three silicon atoms. This structure contributes to its chemical stability and potential bioactivity. The molecular formula is , and it exhibits properties typical of siloxanes, such as low surface tension and hydrophobicity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of HMTS. Notably:

- Antimicrobial Efficacy : HMTS demonstrated significant antimicrobial activity against various bacterial strains. A study reported that HMTS showed effective inhibition against Streptococcus mutans, a common pathogen associated with dental caries. The minimal inhibitory concentration (MIC) was determined to be 100 mg/L, indicating a potent antimicrobial effect at relatively low concentrations .

- Presence in Natural Extracts : HMTS was identified as the most abundant antimicrobial compound (92.87%) in the methanolic extract of Murex tribulus, a marine gastropod. The extract exhibited notable anti-inflammatory responses alongside its antimicrobial activity .

Anti-inflammatory Activity

The anti-inflammatory potential of HMTS has been explored through various assays:

- Inhibition Assays : In vitro studies indicated that HMTS exhibited significant inhibition in proteinase activity (53.50% at 1000 µg/ml) and lipoxygenase activity (75.42% at 1000 µg/ml). These results suggest that HMTS can modulate inflammatory processes effectively .

- Mechanism of Action : The mechanism behind the anti-inflammatory action may involve the inhibition of specific enzymes involved in the inflammatory pathway. This suggests potential therapeutic applications for HMTS in managing inflammatory diseases.

Table 1: Summary of Biological Activities of HMTS

Environmental Considerations

While the biological activities of HMTS are promising, it is essential to consider its environmental impact. Studies have indicated that trisiloxanes can accumulate in aquatic environments and may affect non-target organisms, including pollinators . Therefore, understanding both the beneficial and potentially harmful effects of HMTS is crucial for its application in various fields.

Propiedades

IUPAC Name |

dimethylsilyloxy-dimethyl-trimethylsilyloxysilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H22O2Si3/c1-10(2)8-12(6,7)9-11(3,4)5/h10H,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWYMHZINPCTWSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[SiH](C)O[Si](C)(C)O[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H22O2Si3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

128147-45-5 | |

| Details | Compound: Poly[oxy(dimethylsilylene)], α-(dimethylsilyl)-ω-[(trimethylsilyl)oxy]- | |

| Record name | Poly[oxy(dimethylsilylene)], α-(dimethylsilyl)-ω-[(trimethylsilyl)oxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128147-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

222.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2895-07-0 | |

| Record name | 1,1,1,3,3,5,5-Heptamethyltrisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2895-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.